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Compound of Interest

Compound Name: Civorebrutinib

Cat. No.: B12394119 Get Quote

An In-depth Technical Guide to Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction
Civorebrutinib, also known as WS-413 and potentially SN1011, is a novel, potent, and

selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell

receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell

malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role

as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the

chemical structure, physicochemical properties, mechanism of action, and available clinical

data for Civorebrutinib.

Chemical Identity and Structure
Civorebrutinib is a synthetic organic compound.[3] Its chemical structure and identifiers are

summarized below.
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Identifier Value

IUPAC Name

5-Amino-3-[4-[(5-chloro-2-

pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-

azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-

carboxamide[7]

CAS Number 2155853-43-1[1]

Molecular Formula C₂₃H₂₂ClN₇O₂[1][8]

Molecular Weight 463.92 g/mol [2][8]

SMILES

ClC(C=C1)=CN=C1OC2=CC=C(C3=NN([C@@

H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=O)C=

C2[2]

InChIKey OSEITUBGGJDFBK-MRXNPFEDSA-N[8]

Physicochemical Properties
The physicochemical properties of Civorebrutinib have been calculated, providing insights into

its drug-like characteristics, including its potential for oral bioavailability. These properties are

crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source

XLogP 2.17 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 9 [3]

Rotatable Bonds 5 [3]

Topological Polar Surface Area 133.33 Å² [3]

Solubility 10 mM in DMSO [1]

Mechanism of Action and Signaling Pathway
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Civorebrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2]

BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell

receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development,

activation, proliferation, and survival.[5][9]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of

kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10]

Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2

(PLCG2), which triggers a cascade involving calcium mobilization and the activation of

transcription factors such as NF-κB and NFAT.[10] These transcription factors drive the

expression of genes crucial for B-cell survival and proliferation.[10][11]

By inhibiting BTK, Civorebrutinib blocks the transduction of these downstream signals.[4] This

disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately

inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth

and survival.[9]
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Civorebrutinib inhibits BTK in the BCR signaling pathway.

Experimental Protocols
Characterizing the activity and selectivity of a kinase inhibitor like Civorebrutinib involves a

series of biochemical and cell-based assays.

Biochemical BTK Inhibition Assay
This assay directly measures the ability of Civorebrutinib to inhibit the enzymatic activity of

purified BTK. A common method is a luminescence-based assay that quantifies ATP

consumption.[12]
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Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM

DTT).[12]

Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr)

peptide), and ATP to desired concentrations in the kinase buffer.[13]

Prepare serial dilutions of Civorebrutinib in DMSO, followed by a final dilution in kinase

buffer.

Assay Procedure:

Add the diluted Civorebrutinib or a DMSO control to the wells of a 384-well plate.[12]

Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to

allow for inhibitor binding.[12]

Initiate the kinase reaction by adding the substrate/ATP mixture.[12]

Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

Signal Detection:

Stop the reaction and measure the amount of ADP produced, which is proportional to

kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.

[12]

Add ADP-Glo™ Reagent to convert the ADP to ATP.

Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a

luminescent signal from the newly synthesized ATP.[12]

Measure luminescence using a plate reader.

Data Analysis:
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Calculate the percentage of BTK inhibition at each Civorebrutinib concentration relative

to the DMSO control.

Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-

response curve to determine the IC₅₀ value.
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Workflow for a biochemical BTK inhibition assay.
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Cell-Based Proliferation Assay
This assay assesses the effect of Civorebrutinib on the proliferation of B-cell lymphoma cell

lines that are dependent on BCR signaling.

Methodology:

Cell Culture: Culture an appropriate B-cell lymphoma cell line (e.g., TMD8) under standard

conditions.[5]

Cell Plating: Seed the cells into 96-well plates at a predetermined density.

Compound Treatment: Treat the cells with serial dilutions of Civorebrutinib or a vehicle

control (DMSO).

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-

Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically

active cells.

Data Analysis: Determine the concentration of Civorebrutinib that inhibits cell growth by

50% (GI₅₀) by plotting cell viability against inhibitor concentration.

Pharmacokinetics and Clinical Data
Civorebrutinib, referred to as SN1011 in clinical trials, has been evaluated in a Phase I study

in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD).[14]

Phase I Clinical Trial Protocol
The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]

Methodology:

Subject Recruitment: Healthy volunteers were enrolled in the study.

Dosing Regimens:
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Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from

100 to 800 mg) or a placebo.[14]

Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from

200 to 600 mg) or a placebo.[14]

Food Effect Cohort: A single 600 mg dose was administered under fasting and fed

conditions to assess the impact of food on absorption.[14]

Pharmacokinetic (PK) Analysis:

Serial blood samples were collected at various time points after dosing.

Plasma concentrations of the drug were measured using a validated analytical method.

PK parameters such as Cₘₐₓ (maximum concentration), AUC (area under the curve), and

t₁/₂ (half-life) were calculated using noncompartmental analysis.[14][15]

Pharmacodynamic (PD) Analysis:

BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined

to measure the extent and duration of target engagement.[14]

Safety and Tolerability Assessment:

Safety was monitored through the recording of adverse events (AEs), clinical laboratory

tests, vital signs, and electrocardiograms. AEs were graded according to the Common

Terminology Criteria for Adverse Events (CTCAE).[14]
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Logical flow of a Phase I clinical trial for Civorebrutinib.

Summary of Clinical Findings
The initial Phase I study involved 71 healthy subjects, with 57 receiving Civorebrutinib
(SN1011).[14]
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Parameter Finding

Safety

No serious adverse events (AEs) were reported.

There was no correlation observed between the

occurrence of AEs and exposure to the drug.[14]

Pharmacokinetics

Pharmacokinetic parameters were determined

using noncompartmental analysis.[14] (Specific

values like Cₘₐₓ and AUC are not publicly

available).

Pharmacodynamics

BTK receptor occupancy was measured in

peripheral blood monocytes.[14] (Specific

occupancy percentages are not publicly

available).

Food Effect
A food effect cohort was included to assess the

impact of food on the drug's absorption.[14]

Current Status

Civorebrutinib is currently in Phase 2 clinical

trials for indications including Multiple Sclerosis,

Kidney Diseases, and Pemphigus.[14]

Conclusion
Civorebrutinib is a selective BTK inhibitor with a well-defined chemical structure and

promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the

BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies

and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable

safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the

clinical efficacy and safety of Civorebrutinib in patient populations. This technical guide

summarizes the core scientific and clinical information available to date, providing a foundation

for further research and development of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://synapse.patsnap.com/drug/1bf2e7cd02c44ba09c403941e38040fb
https://synapse.patsnap.com/drug/1bf2e7cd02c44ba09c403941e38040fb
https://synapse.patsnap.com/drug/1bf2e7cd02c44ba09c403941e38040fb
https://synapse.patsnap.com/drug/1bf2e7cd02c44ba09c403941e38040fb
https://synapse.patsnap.com/drug/1bf2e7cd02c44ba09c403941e38040fb
https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.benchchem.com/product/b12394119?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Civorebrutinib | BTK inhibitor | Probechem Biochemicals [probechem.com]

2. medchemexpress.com [medchemexpress.com]

3. civorebrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

4. beonemedinfo.com [beonemedinfo.com]

5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s
tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC
[pmc.ncbi.nlm.nih.gov]

6. go.drugbank.com [go.drugbank.com]

7. GSRS [precision.fda.gov]

8. GSRS [precision.fda.gov]

9. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. m.youtube.com [m.youtube.com]

12. promega.com [promega.com]

13. bellbrooklabs.com [bellbrooklabs.com]

14. Civorebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

15. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis
of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Understanding the chemical structure and properties of
Civorebrutinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394119#understanding-the-chemical-structure-
and-properties-of-civorebrutinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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